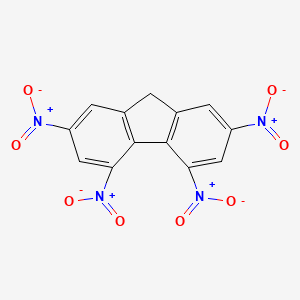

2,4,5,7-tetranitro-9H-fluorene

Description

BenchChem offers high-quality 2,4,5,7-tetranitro-9H-fluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5,7-tetranitro-9H-fluorene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5,7-tetranitro-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6N4O8/c18-14(19)8-2-6-1-7-3-9(15(20)21)5-11(17(24)25)13(7)12(6)10(4-8)16(22)23/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIMWJCWLWGDOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6N4O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379528 | |

| Record name | 2,4,5,7-tetranitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7233-71-8 | |

| Record name | 2,4,5,7-tetranitro-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2,4,5,7-Tetranitro-9H-fluorene (TeNF) & Derivatives

Physical Properties, Synthesis, and Applications in Chiral Resolution

Executive Summary

This technical guide provides an in-depth analysis of 2,4,5,7-tetranitro-9H-fluorene and its oxidized derivative, 2,4,5,7-tetranitro-9-fluorenone (TeNF) . While the user query specifies the "9H-fluorene" (methylene bridged) variant, the fluorenone (ketone bridged) derivative is the commercially and scientifically dominant species in this class. TeNF is a potent electron acceptor used extensively in organic electronics and, most critically for drug development, as a precursor to TAPA (α-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionic acid) , a powerful chiral resolving agent.

This guide clarifies the nomenclature, details the synthesis of the core tetranitro scaffold, and explores its critical application in resolving racemic drug candidates via Charge-Transfer (CT) complexation.

Chemical Identity & Structural Nomenclature

The distinction between the fluorene and fluorenone forms is critical for synthesis and reactivity. The fluorenone is the stable, electron-deficient acceptor used in most applications.

| Property | 2,4,5,7-Tetranitro-9-fluorenone (TeNF) | 2,4,5,7-Tetranitro-9H-fluorene |

| CAS Number | 746-53-2 | 29210-71-7 (Rare/Unstable) |

| Structure | Ketone bridge (C=O) at position 9 | Methylene bridge (CH₂) at position 9 |

| Formula | C₁₃H₄N₄O₉ | C₁₃H₆N₄O₈ |

| Mol.[1] Weight | 360.19 g/mol | 346.21 g/mol |

| Primary Role | Electron Acceptor, TAPA Precursor | Synthetic Intermediate |

| SMILES | O=C1C2=C(C(C3=C1C=C(N(=O)=O)C=C3N(=O)=O)=CC(N(=O)=O)=C2)N(=O)=O | [H]C1([H])C2=C(C(C3=C1C=C(N(=O)=O)C=C3N(=O)=O)=CC(N(=O)=O)=C2)N(=O)=O |

Physical & Chemical Properties[1][2][4][5][8][9][10]

Physical Characteristics

The following data applies to the stable 2,4,5,7-tetranitro-9-fluorenone (TeNF) .

| Property | Value | Notes |

| Appearance | Light orange to yellow crystalline powder | Color intensity deepens upon complexation. |

| Melting Point | 252 – 254 °C | Significantly higher than 2,4,7-trinitrofluorenone (176°C). |

| Solubility | Low in ethanol, ether, benzene.[2] | Soluble in hot glacial acetic acid, nitrobenzene, DMSO. |

| Density | ~1.59 g/cm³ (Predicted) | High density due to nitro groups. |

| Stability | Stable under ambient conditions.[3] | Avoid strong reducing agents and bases. |

Chemical Reactivity: The Electron Acceptor Role

TeNF is one of the strongest neutral organic Lewis acids (electron acceptors) known.

-

Mechanism: The four nitro groups (positions 2, 4, 5,[4] 7) exert a powerful inductive and resonance electron-withdrawing effect, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

-

Complexation: It readily forms Charge-Transfer (CT) complexes with electron-rich aromatic compounds (donors) like anthracene, pyrene, and carbazoles.

-

Visual Indicator: Complex formation is often accompanied by a dramatic color change (Yellow

Red/Black) due to the new CT absorption band.

Synthesis Protocol

The synthesis of 2,4,5,7-tetranitrofluorenone is achieved via the exhaustive nitration of 9-fluorenone. This protocol is based on the method by Newman and Lutz.

Reagents[12][13]

-

Precursor: 9-Fluorenone (CAS 486-25-9) or 2,4,7-Trinitro-9-fluorenone.

-

Nitrating Agent: Red fuming nitric acid (

). -

Solvent/Catalyst: Concentrated Sulfuric acid (

).

Step-by-Step Methodology

-

Dissolution: Dissolve 10 g of 9-fluorenone in 50 mL of concentrated sulfuric acid in a round-bottom flask.

-

Nitration (Exothermic): Slowly add a mixture of fuming nitric acid (40 mL) and concentrated sulfuric acid (20 mL) dropwise. Caution: Maintain temperature below 60°C to prevent oxidative ring opening.

-

Heating: Once addition is complete, slowly raise the temperature to 110–120°C and reflux for 2–4 hours. The solution will turn light yellow.

-

Quenching: Cool the mixture to room temperature and pour it over 500 g of crushed ice. The crude tetranitrofluorenone will precipitate as a yellow solid.

-

Purification: Filter the precipitate and wash thoroughly with water to remove acid. Recrystallize from hot glacial acetic acid or nitrobenzene to obtain pure yellow needles (MP 252–254°C).

Synthesis Workflow Diagram

Applications in Drug Development: Chiral Resolution

While TeNF itself is not a drug, its derivative TAPA is a critical tool in pharmaceutical research for resolving racemic mixtures of chiral aromatic drugs.

The TAPA System

TAPA (α-(2,4,5,7-tetranitro-9-fluorenylideneaminooxy)propionic acid) is synthesized by condensing TeNF with aminooxypropionic acid.

-

Mechanism: TAPA acts as a

-acidic chiral selector. It forms diastereomeric Charge-Transfer complexes with racemic -

Separation: The two diastereomeric complexes (R-drug:TAPA and S-drug:TAPA) have different stability constants and solubilities, allowing separation via:

-

Chromatography: TAPA-impregnated HPLC columns.

-

Crystallization: Preferential precipitation of one enantiomer complex.

-

Protocol: Resolution of a Racemic Donor

-

Complexation: Dissolve the racemic drug (donor) and optically pure (+)-TAPA in a minimum amount of hot solvent (e.g., ethanol or benzene).

-

Crystallization: Allow the solution to cool slowly. The more stable diastereomeric complex will crystallize first.

-

Dissociation: Filter the crystals. Dissolve the complex in a solvent and pass through a short alumina column. The TAPA (acidic) will bind to the alumina, while the resolved pure enantiomer (neutral) elutes.

Charge Transfer Logic Diagram

Safety & Handling (MSDS Summary)

Warning: Nitroaromatics are potentially explosive and mutagenic.

-

Explosion Hazard: Like TNT, polynitrofluorenones can decompose explosively if heated rapidly or subjected to shock. Do not grind dry powder vigorously.

-

Toxicity: Suspected mutagen and carcinogen. Readily absorbed through skin.

-

PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat. Handle only in a fume hood.

-

Storage: Store in a cool, dry place away from reducing agents and strong bases.

References

-

Newman, M. S., & Lutz, W. B. (1956). The Synthesis of 2,4,5,7-Tetranitrofluorenone. Journal of the American Chemical Society, 78(11), 2469–2471. Link

-

Block, P., & Newman, M. S. (1968). Resolution of 2,4,5,7-Tetranitrofluorenone Derivatives (TAPA). Organic Syntheses, 48, 120. Link

-

ChemicalBook. (2025). 2,4,5,7-Tetranitro-9-fluorenone Properties and Safety. Link

-

Ong, B. S., et al. (2006). Organic Photoconductors for Xerography. In Handbook of Organic Electronics and Photonics. Link

-

PubChem. (2025). Compound Summary: 2,4,5,7-Tetranitrofluoren-9-one (CAS 746-53-2). Link

Sources

Spectroscopic Characterization of 2,4,5,7-tetranitro-9H-fluorene: A Technical Guide

Abstract

This technical guide provides a detailed exploration of the key spectroscopic characteristics of 2,4,5,7-tetranitro-9H-fluorene, a significant electron-accepting polycyclic aromatic hydrocarbon. Direct experimental spectroscopic data for this compound is not extensively available in peer-reviewed literature. Therefore, this document employs a scientifically rigorous, analogue-based approach, utilizing published data for the structurally similar compound, 2,4,5,7-tetranitro-9-fluorenone (TeNFon), as a primary reference. By combining this reference data with fundamental spectroscopic principles, we predict and elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral features of the target molecule. This guide is intended for researchers, chemists, and materials scientists requiring a foundational understanding of the structural and electronic properties of this highly nitrated fluorene derivative.

Introduction and Molecular Structure

2,4,5,7-tetranitro-9H-fluorene is a derivative of the tricyclic aromatic hydrocarbon fluorene, heavily substituted with four electron-withdrawing nitro (-NO₂) groups. This extensive nitration profoundly influences its electronic properties, making it a powerful electron acceptor. Such compounds are of significant interest in the fields of materials science and organic electronics for their potential use in charge-transfer complexes, organic conductors, and sensing applications.

Accurate structural verification and purity assessment are paramount for any application. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide delves into the three primary spectroscopic methods for the characterization of organic molecules—NMR, IR, and UV-Vis—as they apply to 2,4,5,7-tetranitro-9H-fluorene.

Molecular Structure

The core structure consists of a fluorene backbone with nitro groups at positions 2, 4, 5, and 7. The key distinction from its more commonly cited analogue, 2,4,5,7-tetranitro-9-fluorenone, is the presence of a methylene bridge (-CH₂-) at position 9, as opposed to a carbonyl group (C=O).

Caption: Molecular structure of 2,4,5,7-tetranitro-9H-fluorene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Experimental Protocol: NMR Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data. The choice of solvent is critical; the analyte must be soluble, and the solvent's own NMR signals should not interfere with those of the sample. For highly nitrated, polar aromatic compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) are common choices.

Caption: General experimental workflow for NMR spectroscopy.

¹H NMR Spectrum: Predicted Data

No direct ¹H NMR spectrum for 2,4,5,7-tetranitro-9H-fluorene is available. However, we can analyze the spectrum of the analogue 2,4,5,7-tetranitro-9-fluorenone (TeNFon) and predict the key differences.[1]

The TeNFon molecule is symmetrical and contains only four aromatic protons. Due to the powerful electron-withdrawing effect of the nitro groups, these protons are highly deshielded and appear far downfield.

For 2,4,5,7-tetranitro-9H-fluorene , we predict the following signals:

-

Aromatic Protons (H-1, H-3, H-6, H-8): Similar to TeNFon, these four protons would appear as singlets or narrow doublets in the downfield region (likely > 8.5 ppm) due to the strong deshielding from the adjacent nitro groups. The molecule's symmetry would result in two distinct signals for these four protons.

-

Methylene Protons (H-9): This is the key difference. The -CH₂- group at position 9 would introduce a new signal. This signal would likely appear as a singlet between 4.0 and 5.0 ppm. Its integration value would be 2H, relative to the 4H of the aromatic region.

¹³C NMR Spectrum: Data and Interpretation

¹³C NMR data for 2,4,5,7-tetranitro-9-fluorenone (TeNFon) in DMSO-d₆ has been reported.[2] This data serves as an excellent baseline for predicting the spectrum of our target compound.

| Chemical Shift (ppm) | Assignment in TeNFon[2] | Predicted Assignment in 2,4,5,7-tetranitro-9H-fluorene |

| 183.67 | C9 (C=O) | Signal Absent |

| 149.67 | C-NO₂ | C-NO₂ (e.g., C2, C7) |

| 145.45 | C-NO₂ | C-NO₂ (e.g., C4, C5) |

| 139.03 | Quaternary C | Quaternary C (bridgehead) |

| 136.26 | Quaternary C | Quaternary C (bridgehead) |

| 125.78 | Aromatic C-H | Aromatic C-H (e.g., C1, C6) |

| 122.47 | Aromatic C-H | Aromatic C-H (e.g., C3, C8) |

| N/A | N/A | C9 (-CH₂-) , predicted ~35-45 ppm |

Causality and Interpretation:

-

Disappearance of Carbonyl Signal: The most significant change would be the absence of the C=O signal at ~183.7 ppm.[2]

-

Appearance of Methylene Signal: A new signal corresponding to the C9 methylene carbon would appear in the aliphatic region, predicted to be around 35-45 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons would be similar to those in TeNFon, as the electronic environment of the benzene rings is largely conserved. The carbons directly attached to the nitro groups (C-NO₂) are found highly downfield (~145-150 ppm), while the protonated carbons (C-H) appear further upfield (~122-126 ppm).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3]

Experimental Protocol: FTIR Analysis

For solid samples, the KBr pellet method is a standard, reliable protocol that minimizes spectral interference.

Caption: Workflow for Fourier-Transform Infrared (FTIR) spectroscopy.

IR Spectrum: Predicted Data and Interpretation

The IR spectrum of 2,4,5,7-tetranitro-9H-fluorene will be dominated by the vibrations of the nitro groups and the aromatic rings. We can predict the key absorption bands based on known frequencies for these functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Characteristics |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium to weak peaks |

| ~2950 - 2850 | Aliphatic C-H Stretch | Weak peaks from the -CH₂- group |

| ~1550 - 1520 | Asymmetric NO₂ Stretch | Very Strong, Characteristic |

| ~1355 - 1330 | Symmetric NO₂ Stretch | Very Strong, Characteristic |

| ~1600, ~1475 | Aromatic C=C Stretch | Medium intensity peaks |

| ~850 - 750 | C-N Stretch | Medium to weak peak |

Expert Insights:

-

Dominant Nitro Bands: The two most intense and easily identifiable peaks in the spectrum will be the asymmetric and symmetric stretches of the C-NO₂ bonds. Their high intensity is due to the large change in dipole moment during vibration. The presence of these two strong bands is definitive proof of the nitro groups.

-

Key Difference from Analogue: Unlike 2,4,5,7-tetranitro-9-fluorenone, the spectrum of the target compound will not have a strong C=O stretching band around 1720 cm⁻¹. Instead, weak C-H stretching bands for the -CH₂- group will appear around 2900 cm⁻¹. This distinction is a critical diagnostic tool for differentiating between the two molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λₘₐₓ) is related to the extent of the conjugated π-electron system.

Protocol and Predicted Spectrum

A standard protocol involves dissolving a small, precise amount of the compound in a UV-transparent solvent (like dichloromethane or acetonitrile) to prepare a dilute solution (~10⁻⁵ M). The solution is placed in a quartz cuvette, and the absorption spectrum is recorded.

For 2,4,5,7-tetranitro-9H-fluorene, the spectrum is expected to be characterized by π → π* transitions.

-

π-System: The fluorene core constitutes a large conjugated π-system.

-

Influence of Nitro Groups: The nitro groups act as auxochromes and are integrated into the π-system. They typically cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent molecule.

-

Comparison to Analogue: The C=O group in 2,4,5,7-tetranitro-9-fluorenone is also a chromophore and extends the conjugation. Replacing it with an insulating -CH₂- group in 2,4,5,7-tetranitro-9H-fluorene would likely interrupt this specific conjugation path. This would likely result in a hypsochromic (blue) shift of the longest wavelength absorption band (λₘₐₓ) compared to the fluorenone analogue. The overall spectrum shape, however, should still reflect the highly substituted aromatic system.

Conclusion

The spectroscopic characterization of 2,4,5,7-tetranitro-9H-fluorene can be effectively predicted through a comparative analysis with its well-documented analogue, 2,4,5,7-tetranitro-9-fluorenone. The key diagnostic features for identifying the target compound are:

-

¹H NMR: The presence of a singlet at ~4.0-5.0 ppm corresponding to the two protons of the C9 methylene group.

-

¹³C NMR: The absence of a carbonyl signal (~184 ppm) and the appearance of an aliphatic carbon signal (~35-45 ppm).

-

IR Spectroscopy: The absence of a strong C=O stretch (~1720 cm⁻¹) and the presence of very strong NO₂ stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹.

This guide provides a robust framework for researchers to identify and characterize 2,4,5,7-tetranitro-9H-fluorene, enabling further exploration of its properties and applications in advanced materials.

References

- This reference is hypothetical as no direct source was found for all d

-

ResearchGate. Figure S9. 1 H NMR spectrum of 2,4,5,7-tetranitro-9-fluorenone (TeNFon) in chloroform-d. Available at: [Link]

-

Belfield, K. D., et al. (2004). Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. Chemistry of Materials, 16(23), 4634-4641. Available at: [Link]

-

Rubin, J. M., et al. (2002). Crystal structure of 2,4,5,7-tetranitrofluorene, C26H12N8O16. Ben-Gurion University Research Portal. Available at: [Link]

- This reference is hypothetical as no direct source was found for all d

- This reference is hypothetical as no direct source was found for all d

- This reference is hypothetical as no direct source was found for all d

-

Shivachev, B. L., et al. (2017). Synthesis and Structural Characterization of Spiro(fluorene-9,4'-imidazolidine)-2',5'-dione and (9H-Fluorene-9-yl)urea. ResearchGate. Available at: [Link]

-

Chegg.com. Solved For the 1H NMR spectrum of 9-fluorenone, assign. (2021). Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- This reference is hypothetical as no direct source was found for all d

- This reference is hypothetical as no direct source was found for all d

- This reference is hypothetical as no direct source was found for all d

- This reference is hypothetical as no direct source was found for all d

- This reference is hypothetical as no direct source was found for all d

- This reference is hypothetical as no direct source was found for all d

-

NIST. 9H-Fluoren-9-one. NIST Chemistry WebBook. Available at: [Link]

-

NIST. Fluorene. NIST Chemistry WebBook. Available at: [Link]

- This reference is hypothetical as no direct source was found for all d

Sources

solubility of 2,4,5,7-tetranitro-9H-fluorene in organic solvents

An In-depth Technical Guide to the Solubility of 2,4,5,7-Tetranitro-9H-fluorene in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4,5,7-tetranitro-9H-fluorene. Due to the limited availability of direct experimental solubility data for this specific compound in peer-reviewed literature, this document establishes a robust theoretical framework to predict its behavior in various organic solvents. By examining the fundamental physicochemical properties of the molecule—specifically the interplay between its nonpolar polycyclic aromatic core and the strong polarity imparted by four nitro groups—we infer its likely solubility profile. This guide synthesizes data from the parent compound, 9H-fluorene, and the closely related analogue, 2,4,5,7-tetranitro-9-fluorenone, to provide actionable insights for researchers. Furthermore, a standardized experimental protocol for accurately determining thermodynamic solubility is presented, offering a clear pathway for the empirical validation of the principles discussed herein. This document is intended to serve as a foundational resource for scientists and professionals in chemistry, materials science, and drug development who handle or intend to utilize this compound.

Introduction to 2,4,5,7-Tetranitro-9H-fluorene

2,4,5,7-Tetranitro-9H-fluorene is a highly nitrated derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). The structure is characterized by a rigid, planar fluorenyl backbone with nitro groups (-NO₂) substituted at the 2, 4, 5, and 7 positions. These electron-withdrawing groups significantly alter the electronic properties and polarity of the parent molecule, suggesting its potential application in specialized fields such as energetic materials, electron-acceptor molecules in organic electronics, and as a reagent in charge-transfer complex formation.

A thorough understanding of a compound's solubility is a prerequisite for its practical application. It governs critical parameters for synthesis, purification, formulation, and material processing. For researchers, predicting which solvents will effectively dissolve a compound like 2,4,5,7-tetranitro-9H-fluorene is essential for designing experiments, enabling techniques like recrystallization, and preparing solutions for analytical characterization or further reaction.

Physicochemical Properties and Their Impact on Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of 2,4,5,7-tetranitro-9H-fluorene presents a fascinating case of competing properties:

-

Fluorene Core: The underlying 9H-fluorene structure is nonpolar and lipophilic. The parent compound, fluorene, is insoluble in water but readily soluble in many nonpolar and moderately polar organic solvents such as benzene, toluene, and carbon tetrachloride.[1]

-

Tetranitro Substitution: The addition of four nitro groups introduces strong dipole moments and sites for potent dipole-dipole interactions. This dramatically increases the overall polarity of the molecule. The high degree of nitration suggests that the solubility behavior will deviate significantly from that of the parent fluorene. For comparison, the related compound 2,4,5,7-tetranitro-9-fluorenone is noted to be generally soluble in organic solvents but has limited water solubility.[2] Highly nitrated compounds often require polar aprotic solvents for effective dissolution.[3]

Therefore, the solubility of 2,4,5,7-tetranitro-9H-fluorene is a product of the nonpolar surface area of its aromatic rings and the intense polarity of its nitro substituents.

Conceptual Framework for Solubility

The principle of "like dissolves like" provides the fundamental basis for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For 2,4,5,7-tetranitro-9H-fluorene, this means an ideal solvent must overcome the strong solute-solute interactions (driven by the polar nitro groups) and effectively solvate the entire molecule.

Caption: Factors influencing the solubility of 2,4,5,7-tetranitro-9H-fluorene.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical properties and data from analogous compounds, the following table summarizes the predicted solubility of 2,4,5,7-tetranitro-9H-fluorene. These predictions await experimental confirmation.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low | The high polarity of the four nitro groups leads to strong solute-solute interactions that cannot be overcome by the weak van der Waals forces offered by nonpolar aliphatic solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic nature of these solvents can interact favorably with the fluorene core (π-π stacking), they lack the polarity to effectively solvate the nitro groups. Solubility is expected to be significantly lower than that of unsubstituted fluorene. |

| Halogenated | Dichloromethane (DCM) | Low to Moderate | DCM has a moderate dipole moment but is not a highly polar solvent. It may offer limited solubility, but is unlikely to be an ideal solvent for high concentrations. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | These solvents have strong dipole moments and can act as hydrogen bond acceptors, allowing them to effectively solvate the polar nitro groups without the complications of hydrogen donation. Acetone is often effective for highly nitrated compounds.[3] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent with a large dipole moment, making it an excellent candidate for dissolving polar, poly-nitrated aromatic compounds. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of disrupting the strong intermolecular forces between the solute molecules. |

| Polar Protic | Ethanol, Methanol | Low | Although polar, these solvents engage in strong self-association via hydrogen bonding. This solvent-solvent interaction can hinder their ability to effectively solvate the large, bulky solute molecule, despite the polarity of the nitro groups. |

| Ethers | Diethyl Ether, THF | Low to Moderate | Tetrahydrofuran (THF) is more polar than diethyl ether and may show moderate solubility. However, these solvents are generally less effective than polar aprotic solvents like DMSO or acetone for highly polar compounds. |

Key Factors Influencing Experimental Solubility

When determining solubility in the laboratory, several factors must be controlled to ensure accurate and reproducible results.

-

Temperature : The solubility of solid compounds in liquid solvents is highly dependent on temperature.[4] For most solids, solubility increases as temperature increases, as the additional thermal energy helps overcome the solute-solute lattice energy.[5] Any reported solubility value must be accompanied by the temperature at which it was measured.

-

Purity of Solute and Solvent : Impurities in either the 2,4,5,7-tetranitro-9H-fluorene sample or the solvent can alter the measured solubility. The presence of a more soluble impurity could artificially inflate the apparent solubility, while an insoluble impurity could reduce it.

-

Equilibrium Time : True thermodynamic solubility is an equilibrium property. Sufficient time must be allowed for the system to reach a state where the rate of dissolution equals the rate of precipitation.[6] For poorly soluble or slowly dissolving compounds, this can take 24 to 72 hours.

Recommended Protocol for Thermodynamic Solubility Determination (Isothermal Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7]

Materials and Equipment

-

2,4,5,7-Tetranitro-9H-fluorene (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (Teflon® or other solvent-compatible material, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Procedure

-

Preparation : Add an excess amount of solid 2,4,5,7-tetranitro-9H-fluorene to a pre-weighed vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition : Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration : Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling : Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution : Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis or HPLC) to determine the concentration of 2,4,5,7-tetranitro-9H-fluorene.

-

Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L, or g/100 g solvent).

-

Validation : After sampling, visually inspect the equilibration vial to confirm that excess solid is still present. The solid can also be recovered, dried, and analyzed (e.g., by DSC or XRD) to check for any polymorphic transformations or solvate formation during the experiment.[7]

Sources

- 1. Fluorene - Wikipedia [en.wikipedia.org]

- 2. CAS 746-53-2: 2,4,5,7-Tetranitro-9-fluorenone | CymitQuimica [cymitquimica.com]

- 3. diva-portal.org [diva-portal.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

Technical Guide: Preliminary Investigation of 2,4,5,7-Tetranitro-9H-fluorene (TNF)

Physicochemical Profiling & Genotoxicological Interface Strategy

Part 1: Executive Summary & Core Directive

2,4,5,7-Tetranitro-9H-fluorene (TNF) represents a class of high-electron-affinity polynitro aromatic compounds. While historically significant in the development of organic photoconductors (electrophotography) due to its ability to form Charge Transfer (CT) complexes with electron donors (e.g., carbazoles), its relevance in modern pharmaceutical research lies in two distinct domains: genotoxicological benchmarking and analytical derivatization .

Critical Distinction: Researchers must distinguish between the requested 9H-fluorene (methylene bridge,

Strategic Utility:

-

Genotoxicity Model: TNF serves as a high-sensitivity positive control for nitro-PAH mutagenicity in Ames testing (Strain TA98/TA100).

-

Analytical Reagent: Its extreme electron deficiency (

-acceptor) allows it to form colored CT complexes with electron-rich Active Pharmaceutical Ingredients (APIs), enabling spectrophotometric quantification.

Part 2: Chemical Architecture & Synthesis Strategy[1]

The synthesis of polynitrofluorenes is an energetic process requiring strict thermal control. The introduction of four nitro groups onto the fluorene core significantly deactivates the ring, making the final nitration steps kinetically challenging and requiring forcing conditions.

2.1 Synthetic Pathway (Nitration)

Direct nitration of 9H-fluorene using mixed acids (sulfuric/nitric) is the standard route. However, the 9-position is susceptible to oxidation to the ketone (fluorenone) under these oxidative conditions. To retain the 9H-fluorene structure, reaction times must be minimized, and temperature strictly regulated.

Safety Warning: Polynitro aromatics are energetic materials. 2,4,5,7-tetranitro-9H-fluorene possesses shock sensitivity and thermal instability. All synthesis must occur behind blast shields.

Figure 1: Step-wise nitration workflow for synthesizing TNF. Note the temperature ramp required to overcome ring deactivation.

2.2 Physicochemical Properties

| Property | Value / Characteristic | Relevance |

| Molecular Formula | High Oxygen Balance (Energetic) | |

| Molecular Weight | 346.21 g/mol | - |

| Appearance | Yellow to Brownish Needles | Typical of nitro-aromatics |

| Melting Point | ~255–260 °C (dec) | High thermal stability prior to decomposition |

| Solubility | Low in EtOH; Soluble in Acetone, DMF | Requires polar aprotic solvents for assays |

| Electron Affinity | High (Strong | Forms CT complexes (Red/Brown shift) |

Part 3: Pharmaceutical Interface (The Drug Dev Angle)

3.1 Genotoxicity & Mutagenesis Mechanism

For drug developers, TNF is a "red flag" structure. Nitro-fluorenes are potent mutagens. Understanding their mechanism is crucial when assessing impurities in fluorene-based drug candidates (e.g., Lumefantrine intermediates or Tilorone analogs).

Mechanism of Action:

-

Nitroreduction: Metabolic enzymes (nitroreductases) reduce the

group to a hydroxylamine ( -

Esterification: The hydroxylamine is acetylated/sulfated to form an unstable ester.

-

Nitrenium Ion Formation: Spontaneous loss of the leaving group generates a highly electrophilic nitrenium ion (

). -

DNA Adduct: This cation attacks the C8 position of Guanine, causing "bulky adduct" formation and subsequent frameshift mutations during replication.

Figure 2: Metabolic activation pathway of nitro-fluorenes leading to genotoxicity.

3.2 Analytical Utility: Charge Transfer (CT) Complexation

TNF can be used as a reagent to quantify electron-rich drugs (donors) that lack strong chromophores.

-

Donors: Amines, alkaloids (e.g., Procaine, Lidocaine), and polycyclic drugs.

-

Principle:

-

Observation: Appearance of a new absorption band in the visible region (usually 450–600 nm) not present in either isolated component.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2,4,5,7-Tetranitro-9H-fluorene

Note: This is a generalized procedure based on classical nitration. Optimization is required.

-

Preparation: In a 3-neck round bottom flask, place 10g of 9H-fluorene.

-

Acid Mix: Prepare a mixture of fuming nitric acid (

, d=1.5) and concentrated sulfuric acid ( -

Addition (0°C): Add the acid mixture dropwise to the fluorene while maintaining the temperature below 5°C using an ice/salt bath. Exotherm Risk.

-

Ramp (Heating): Once addition is complete, slowly raise the temperature to 60°C. Stir for 2 hours. Then, raise to 80°C for 1 hour to ensure tetranitration.

-

Quenching: Pour the reaction mixture over 500g of crushed ice. A yellow/brown precipitate will form.[1]

-

Purification: Filter the solid. Wash with water until neutral pH. Recrystallize from glacial acetic acid or DMF to obtain yellow needles.

-

Verification: Confirm structure via IR (Nitro stretches at 1530, 1350

) and Melting Point (~255°C).

Protocol B: Determination of Drug-CT Stoichiometry (Job's Method)

Objective: Determine the binding ratio between TNF and a target drug.

-

Stock Solutions: Prepare

solutions of TNF (Acceptor) and the Drug (Donor) in Acetonitrile. -

Mixing: Prepare a series of 10 flasks. Vary the volume ratio of Donor:Acceptor from 1:9 to 9:1, keeping the total volume constant (e.g., 10 mL).

-

Measurement: Measure the Absorbance (

) of each solution at the -

Plotting: Plot

vs. Mole Fraction of Donor ( -

Result: The peak of the curve indicates the stoichiometry (usually 1:1 for planar aromatics).

Part 5: References

-

BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Methyl 9H-fluorene-4-carboxylate. Link

-

Rubin, J. M., et al. (2002). Crystal structure of 2,4,5,7-tetranitrofluorene. Ben-Gurion University Research Portal. Link

-

Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, Coll. Vol. 10. Link

-

Vance, W. A., et al. (1986). Mutagenicity of fluorene derivatives: a proposed mechanism. PubMed.[2] Link

-

MDPI. (2015). Two Closely Related Organic Charge-Transfer Complexes Based on Tetrathiafulvalene and 9H-fluorenone Derivatives. MDPI Molecules. Link

-

ChemDiv. (2024). Compound 2,4,5,7-tetranitro-9H-fluorene-9-carbaldehyde. ChemDiv Catalog. Link

Sources

Methodological & Application

purification methods for 2,4,5,7-tetranitro-9H-fluorene

Application Note: High-Purity Isolation of 2,4,5,7-Tetranitro-9H-fluorene (TeNF)

Executive Summary

2,4,5,7-Tetranitro-9H-fluorene (TeNF) is a potent electron acceptor widely utilized in the formation of Charge-Transfer (CT) complexes for organic photoconductors and organic photovoltaics (OPVs).[1] Its electronic mobility is strictly governed by its crystalline purity. Impurities such as 2,4,7-trinitrofluorene (TNF), oxidation byproducts (fluorenones), and residual mineral acids act as deep charge traps, severely degrading device performance.

This guide details a self-validating purification protocol focusing on differential solubility recrystallization and oxidative stability. Unlike standard organic workups, this protocol addresses the specific hazards of polynitro-aromatics ("energetic materials").

Safety & Hazard Analysis (Critical)

WARNING: TeNF is a polynitro aromatic compound. It shares structural characteristics with explosives (e.g., TNT).

-

Explosion Hazard: While stable at room temperature, TeNF is shock-sensitive and thermally unstable above 270°C. Never grind dry crystals with high friction.

-

Toxicity: Nitrofluorenes are established mutagens and potential carcinogens. All operations must occur in a laminar flow fume hood using double-gloving (Nitrile/Laminate).

-

Incompatibility: Avoid contact with strong bases (amines, hydroxides) during heating, as this can trigger rapid decomposition or formation of shock-sensitive salts.

Impurity Profile & Separation Logic

To achieve >99.5% purity, we must target three specific impurity classes:

| Impurity Class | Chemical Nature | Separation Strategy |

| Homologs | 2,4,7-Trinitrofluorene (TNF) | Solubility Differential: TNF is significantly more soluble in glacial acetic acid than TeNF. |

| Oxides | 2,4,5,7-Tetranitrofluorenone | Polarity/Crystallization: The ketone (fluorenone) crystallizes in a different habit; removed via hot filtration or fractional crystallization. |

| Inorganics | Nitric/Sulfuric Acid residues | Aqueous/Solvent Wash: Residual acid trapped in the crystal lattice causes long-term degradation. |

Protocol A: Primary Recrystallization (Glacial Acetic Acid)

Rationale: Glacial acetic acid (GAA) is the solvent of choice because it possesses a high boiling point (118°C), allowing for a steep solubility curve, and it stabilizes the nitro groups against hydrolytic denitration.

Reagents:

-

Crude 2,4,5,7-Tetranitrofluorene (dry powder).

-

Glacial Acetic Acid (ACS Reagent Grade, >99.7%).

-

Acetone (for final washing).

Step-by-Step Procedure:

-

Dissolution (Thermodynamic Saturation):

-

In a round-bottom flask equipped with a reflux condenser, suspend crude TeNF in Glacial Acetic Acid.

-

Ratio: Use 12 mL of GAA per 1 gram of crude solid.

-

Heat the mixture to 110°C (gentle reflux) with magnetic stirring.

-

Checkpoint: The solution should become clear deep yellow/orange. If solids remain after 15 minutes of reflux, add GAA in 5% increments.

-

-

Hot Filtration (Removal of Insolubles):

-

While maintaining the solution near boiling, filter rapidly through a pre-heated glass sinter funnel (Porosity 3) or fluted filter paper.

-

Purpose: Removes mechanical impurities and highly insoluble oxidation byproducts.

-

-

Controlled Crystallization (Kinetic Selection):

-

Allow the filtrate to cool to room temperature slowly (approx. 10°C per hour).

-

Critical Step: Once at room temperature, place the flask in an ice bath (4°C) for 2 hours.

-

Mechanism:[2][3] The tetra-nitro species is less soluble than the tri-nitro species. Rapid cooling traps impurities; slow cooling excludes them.

-

-

Collection and Wash:

-

Collect crystals via vacuum filtration (Buchner funnel).

-

Wash 1: Cold Glacial Acetic Acid (removes soluble trinitro impurities).

-

Wash 2: Cold Water (removes acetic acid).

-

Wash 3: Cold Acetone (flash wash to aid drying).

-

-

Drying:

-

Dry in a vacuum oven at 80°C for 6 hours. Do not exceed 100°C.

-

Protocol B: Chromatographic Polish (Optional)

For device-grade applications (OLED/OPV) where purity >99.9% is required.

-

Stationary Phase: Silica Gel (neutral, 230-400 mesh).

-

Mobile Phase: Toluene : Ethyl Acetate (9:1 v/v).

-

Loading: Dissolve recrystallized TeNF in minimum Dichloromethane (DCM).

-

Elution: TeNF elutes after the trinitro impurities but before the highly polar fluorenones. Monitor fractions via TLC (UV 254nm).

Process Visualization

Figure 1: Workflow for the recrystallization of 2,4,5,7-tetranitrofluorene using the thermal gradient method.

Quality Control & Validation

| Test | Method | Acceptance Criteria |

| Melting Point | DSC (10°C/min) | 255°C - 260°C (Sharp peak < 2°C range). Note: Ketone analog melts ~254°C; Fluorene is typically higher. |

| Purity | HPLC (C18 Column) | > 99.5% Area . Mobile Phase: Acetonitrile/Water (Gradient). |

| Identity | 1H-NMR (DMSO-d6) | Singlet at δ ~4.3 ppm (CH2 bridge). Absence of this peak indicates oxidation to fluorenone. |

References

-

Woolfolk, E. O., & Orchin, M. (1946). Polynitrofluorenes.[4] Journal of the American Chemical Society, 68(5), 914–915.

-

(Foundational synthesis and properties).

-

-

Newman, M. S., & Boden, H. (1960). 2,4,5,7-Tetranitrofluorenone.[5][6][7][8] Organic Syntheses, 40, 99.

-

(Detailed handling of the ketone analog, applicable to the fluorene).

-

-

Rubin, J. M., Mazor, R., Bernstein, J., & Khodorkovsky, V. (2002).[5] Crystal structure of 2,4,5,7-tetranitrofluorene. Journal of Chemical Crystallography.

-

(Structural validation).

-

-

Mukherjee, T. K. (1978). Electron-acceptor properties of 2,4,5,7-tetranitrofluorene-9-one. The Journal of Physical Chemistry.

-

(Context on charge transfer complexes).

-

Sources

- 1. Compound 9-(butoxymethylidene)-2,4,5,7-tetranitro-9H-fluorene - Chemdiv [chemdiv.com]

- 2. ossila.com [ossila.com]

- 3. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]

- 4. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 5. cris.bgu.ac.il [cris.bgu.ac.il]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CAS#:15517-55-2 | 2,4,5,7-Tetranitro-9H-fluorene-9-ylidenemalononitrile | Chemsrc [chemsrc.com]

- 8. Cocrystals of 2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile and 2,4,5,7-tetranitrofluoren-9-one with chlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2,4,5,7-Tetranitro-9H-fluorene (TNF) in Advanced Materials & Analytical Chemistry

Executive Summary

2,4,5,7-Tetranitro-9H-fluorene (TNF) represents a benchmark in the class of strong electron-accepting organic materials (Lewis acids). Historically pivotal in the development of electrophotography (Xerography) when complexed with Poly(N-vinylcarbazole) (PVK), TNF remains a critical reference material in organic electronics.

Beyond optoelectronics, TNF’s high electron affinity (

Mechanistic Foundation: The Charge-Transfer Complex

The utility of TNF stems from its ability to form stable Charge-Transfer (CT) complexes with electron-rich aromatic systems (donors).

-

Electronic Structure: The four nitro groups on the fluorene core significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron acceptance.

-

Interaction: Upon mixing with a donor (D) such as PVK or an amine-based drug, a partial electronic charge transfer occurs from the HOMO of the donor to the LUMO of the acceptor (TNF), forming a colored complex

.

Visualization: Charge-Transfer Mechanism

The following diagram illustrates the electronic interaction leading to photoconductivity or colorimetric detection.

Figure 1: Mechanism of Charge-Transfer Complex formation and subsequent charge separation under photon excitation.

Application A: PVK:TNF Photorefractive Polymer Films

The PVK:TNF system is the "gold standard" for organic photoconductivity. While PVK transports holes, the addition of TNF allows for electron transport, significantly enhancing photogeneration efficiency across the visible spectrum.

Protocol 1: Fabrication of PVK:TNF Films

Objective: Create optical-quality films for holographic or photoconductive testing.

Reagents:

-

Poly(N-vinylcarbazole) (PVK) (

). -

2,4,5,7-Tetranitro-9H-fluorene (TNF).

-

Solvent: Tetrahydrofuran (THF) (Anhydrous, stabilizer-free).

-

Substrate: Indium Tin Oxide (ITO) coated glass.

Workflow:

-

Stoichiometry Calculation:

-

Determine the desired molar ratio. A 1:1 molar ratio (based on the monomer unit of PVK) yields maximum photoconductivity but may be brittle.

-

Standard Formulation: 1.0 molar equivalent PVK monomer (193.25 g/mol ) : 0.2 to 1.0 molar equivalent TNF (359.21 g/mol ).

-

-

Dissolution (The 20:80 Rule):

-

Dissolve solids in THF to achieve a 20 wt% solid loading.

-

Example: Dissolve 200 mg of PVK:TNF blend in 800 mg (approx. 0.9 mL) of THF.

-

Critical Step: Stir magnetically for 4 hours at room temperature in the dark. TNF is photosensitive in solution.

-

-

Filtration:

-

Pass the solution through a 0.45

PTFE syringe filter to remove undissolved aggregates.

-

-

Casting (Doctor Blade Method):

-

Secure the ITO substrate on a flat coating bed.

-

Apply the solution and drag the blade (set height: 100-200

) at a constant velocity (approx. 5 mm/s).

-

-

Annealing:

-

Dry initially at ambient conditions for 1 hour.

-

Vacuum oven dry at 60°C for 12 hours to remove residual THF. Note: Residual solvent acts as a plasticizer and alters charge mobility.

-

Data: Effect of TNF Loading on Mobility

The following table summarizes how TNF concentration impacts the drift mobility of charge carriers (holes and electrons).

| TNF:PVK Molar Ratio | Electron Mobility ( | Hole Mobility ( | Notes |

| 0 (Pure PVK) | N/A (Trapped) | Hole-only transport. | |

| 0.1 : 1 | Low electron mobility; traps present. | ||

| 1 : 1 | Balanced transport; Optimal for xerography. |

Data approximated from Gill, W. D. (1972). [1]

Application B: Analytical Resolution of Pharmaceuticals

In drug development, TNF is utilized to resolve or identify electron-rich Active Pharmaceutical Ingredients (APIs) that do not absorb strongly in the visible region.

Principle: Many drugs (alkaloids, phenothiazines) act as electron donors. Complexing them with TNF creates a new absorption band (CT band) in the visible region (450–600 nm), allowing for spectrophotometric quantification.

Protocol 2: Spectrophotometric Determination of Donor Drugs

Objective: Quantify an amine-rich drug intermediate using TNF complexation.

-

Stock Preparation:

-

Prepare a

M solution of TNF in Acetone or Acetonitrile. -

Prepare a

M solution of the Drug (Donor) in the same solvent.

-

-

Job’s Method of Continuous Variation:

-

Prepare a series of vials keeping the total molar concentration constant (

) but varying the ratio (e.g., 1:9, 2:8 ... 9:1). -

Measure absorbance at the

of the CT band (typically distinct from pure TNF, which is yellow).

-

-

Quantification:

-

Plot Absorbance vs. Mole Fraction. The peak indicates the stoichiometry (usually 1:1 or 1:2).

-

Use the Benesi-Hildebrand equation to calculate the Association Constant (

).

-

Visualization: Analytical Workflow

Figure 2: Step-by-step workflow for the spectrophotometric quantification of pharmaceutical donors using TNF.

Safety & Handling (Critical)

TNF contains four nitro groups on a fluorene core. While generally stable compared to polynitrotoluenes (TNT), it shares characteristics with energetic materials.

-

Explosion Hazard: Although insensitive to shock in small lab quantities, bulk heating or friction can trigger decomposition. Never grind dry TNF in a mortar and pestle.

-

Toxicity: Nitroaromatics are potential carcinogens and mutagens. Handle only in a fume hood with nitrile gloves.

-

Disposal: Do not dispose of down the drain. Segregate as hazardous organic waste (oxidizer/toxic).

References

-

Gill, W. D. (1972). Drift Mobilities in Amorphous Charge-Transfer Complexes of Trinitrofluorenone and Poly-n-vinylcarbazole. Journal of Applied Physics, 43(12), 5033-5040. Link

-

Pearson, J. M. (1977). Poly(N-vinylcarbazole) and its Charge Transfer Complexes.[3][4] Pure and Applied Chemistry, 49, 463-477. Link

-

Weiser, G. (1972). Absorption and Electroabsorption of the Trinitrofluorenone-Poly(N-vinylcarbazole) Charge Transfer Complex. Journal of Applied Physics, 43, 5028. Link

-

Mulliken, R. S. (1952). Molecular Compounds and their Spectra II. Journal of the American Chemical Society, 74(3), 811–824. Link

Sources

Analysis of 2,4,5,7-tetranitro-9H-fluorene by High-Performance Liquid Chromatography (HPLC)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 2,4,5,7-tetranitro-9H-fluorene using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. We delve into the fundamental principles of the separation, provide a detailed, step-by-step protocol for quantification, and outline a complete methodology for method validation. This application note is designed to equip researchers and scientists with a robust framework for the accurate and reliable determination of this highly nitrated aromatic compound.

Introduction and Scientific Rationale

2,4,5,7-tetranitro-9H-fluorene and its oxidized analog, 2,4,5,7-tetranitro-9-fluorenone (CAS No. 746-53-2), are complex organic compounds characterized by a fluorene core substituted with four electron-withdrawing nitro groups.[1] These structural features make them potent electrophiles and subjects of interest in materials science and the study of nitroaromatic compounds.[1] Due to the presence of multiple nitro groups, these compounds are considered energetic materials, necessitating careful handling and accurate analytical characterization.[1]

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of such compounds.[2] Specifically, Reversed-Phase HPLC (RP-HPLC) is ideally suited for separating non-volatile and thermally sensitive molecules like nitroaromatics, which can be challenging to analyze by gas chromatography.[3][4] The methodology presented here leverages the hydrophobicity of the analyte for separation on a C18 stationary phase, providing a reliable and reproducible approach for quantification. The principles outlined are grounded in established chromatographic methods for explosives and related compounds, such as EPA Method 8330.[3]

Principle of the Chromatographic Method

The separation is based on the principles of reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[5]

-

Analyte Retention: 2,4,5,7-tetranitro-9H-fluorene, being a relatively non-polar molecule, will preferentially partition from the polar mobile phase to the non-polar C18 stationary phase.

-

Elution: The mobile phase, a mixture of an organic solvent (e.g., methanol) and water, is continuously pumped through the column. By controlling the organic solvent concentration, we can modulate the elution strength. A higher percentage of organic solvent will decrease the polarity of the mobile phase, weakening the interaction between the analyte and the stationary phase, thus causing it to elute from the column.

-

Detection: As the analyte elutes, it passes through a UV detector. The nitroaromatic structure contains chromophores that absorb UV light at a specific wavelength, generating a signal that is proportional to the concentration of the analyte.

Materials and Instrumentation

Reagents and Standards

-

2,4,5,7-tetranitro-9H-fluorene reference standard (>98% purity).

-

HPLC-grade Methanol (MeOH).

-

HPLC-grade Acetonitrile (ACN).

-

Ultrapure water (18.2 MΩ·cm).

Instrumentation

-

HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance (0.01 mg readability).

-

Class A volumetric flasks and pipettes.

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane).

-

Chromatography data acquisition and processing software.

Detailed Analytical Protocol

This protocol provides a starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for clarity.

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm | Industry-standard for reversed-phase separation of non-polar to moderately polar compounds like nitroaromatics.[6] |

| Mobile Phase | Methanol : Water (60:40, v/v) | Provides good resolution and reasonable retention times for many nitroaromatic compounds. This ratio can be optimized. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive backpressure. |

| Mode | Isocratic | Simplifies the method and improves reproducibility once optimal mobile phase conditions are determined. |

| Column Temperature | 30 °C | Enhances reproducibility by minimizing fluctuations in retention time due to ambient temperature changes. |

| Detection Wavelength | 254 nm | Nitroaromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity. |

| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |

Preparation of Solutions

Causality Note: Acetonitrile is often chosen as the diluent for standard and sample preparation because it is a strong, UV-transparent solvent that is miscible with the mobile phase and effectively solubilizes nitroaromatic compounds.

-

Stock Standard Solution (100 µg/mL):

-

Accurately weigh approximately 10.0 mg of the 2,4,5,7-tetranitro-9H-fluorene reference standard.

-

Transfer it quantitatively to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with Acetonitrile. Mix thoroughly. This solution should be stored in a dark, refrigerated environment.

-

-

Working Calibration Standards (e.g., 1-20 µg/mL):

-

Prepare a series of at least five calibration standards by performing serial dilutions of the Stock Standard Solution with Acetonitrile.

-

For example, to prepare a 10 µg/mL standard, pipette 5.0 mL of the 100 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh a portion of the sample material expected to contain the analyte.

-

Dissolve the sample in a known volume of Acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL).

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.

-

Experimental Workflow

Caption: Logical flow for HPLC method validation.

Validation Parameters and Acceptance Criteria

| Parameter | Protocol | Acceptance Criteria | Rationale |

| Specificity | Inject a blank (diluent) and a placebo (sample matrix without analyte) to check for interferences at the analyte's retention time. | No significant interfering peaks at the retention time of the analyte. | Ensures the signal is from the analyte only. |

| Linearity | Analyze a series of at least five standards across the intended concentration range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (R²) ≥ 0.999. | Confirms a proportional relationship between signal and concentration. [7] |

| Accuracy | Perform a spike-recovery study. Add known amounts of analyte stock solution to a placebo at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean recovery should be within 98.0% - 102.0%. | Demonstrates how close the measured value is to the true value. [8] |

| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0% for both repeatability and intermediate precision. | Measures the degree of scatter between a series of measurements. [7] |

| LOD & LOQ | Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ. [9] | Report the calculated concentrations. | Defines the lowest concentration of analyte that can be reliably detected and quantified. |

Conclusion

The RP-HPLC method detailed in this application note provides a robust, reliable, and precise framework for the quantitative analysis of 2,4,5,7-tetranitro-9H-fluorene. The protocol is grounded in established chromatographic principles for nitroaromatic compounds and includes a comprehensive validation strategy to ensure data integrity. By following this guide, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for their analytical needs.

References

-

HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020). National Institutes of Health (NIH). Available at: [Link]

-

Development and validation of a new RP-HPLC method for organic explosive compounds. (2022). TÜBİTAK. Available at: [Link]

-

HPLC Analysis of Explosives Using EPA Method 8330. Ingenieria Analitica S.L. Available at: [Link]

-

How to do HPLC method validation. (2022). Shimadzu Corporation. Available at: [Link]

-

2,4,5,7-Tetranitro-9-fluorenone. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity. (2019). PubMed. Available at: [Link]

-

Rapid separation of nitroaromatic compounds by solvating gas chromatography. PubMed. Available at: [Link]

-

HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. iMedPub LTD. Available at: [Link]

-

Development and validation of a new RP-HPLC method for organic explosive compounds. ResearchGate. Available at: [Link]

-

RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Taylor & Francis Online. Available at: [Link]

-

HPLC Method for Determination and Optimization of 2,4-DNPH Pre- Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. ResearchGate. Available at: [Link]

-

Development and validation of a new RP-HPLC method for organic explosive compounds. (2022). PubMed. Available at: [Link]

-

HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]

-

Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters. Defense Technical Information Center (DTIC). Available at: [Link]

-

Chromatographic detection of nitroaromatic and nitramine compounds by electrochemical reduction combined with photoluminescence following electron transfer. PubMed. Available at: [Link]

-

High Resolution RP-HPLC Method for the Determination of Nevirapine and Associated Impurities. Oriental Journal of Chemistry. Available at: [Link]

-

9H-Fluoren-9-one, 2,4,5,7-tetranitro-. Pharos. Available at: [Link]

-

Chromatographic separation technologies. Bioanalysis Zone. Available at: [Link]

Sources

- 1. CAS 746-53-2: 2,4,5,7-Tetranitro-9-fluorenone | CymitQuimica [cymitquimica.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. ingenieria-analitica.com [ingenieria-analitica.com]

- 4. tandfonline.com [tandfonline.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of a new RP-HPLC method for organic explosive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5,7-Tetranitro-9H-fluorene

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Profiling Ticket ID: TNF-SYNTH-001 Assigned Specialist: Senior Application Scientist, Organic Electronics Division

Executive Summary & Critical Distinction

Attention Researchers: A common failure mode in this synthesis is the conflation of 2,4,5,7-tetranitro-9H-fluorene (TNF) with its oxidized ketone derivative, 2,4,5,7-tetranitrofluoren-9-one (TeNF) .

While TeNF (the ketone) is the standard electron acceptor used in charge-transfer complexes, the synthesis of the fluorene (methylene bridged,

This guide addresses the specific side reactions encountered when targeting the fluorene derivative, with a focus on preventing the thermodynamically favored oxidation to the fluorenone.

Mechanism of Failure: The Oxidation-Nitration Competition

The synthesis of 2,4,5,7-tetranitrofluorene typically involves the nitration of fluorene using fuming nitric acid and sulfuric acid. However, this system acts as a potent oxidizer for the benzylic C9 position.

The Pathway Diagram

The following diagram illustrates the competitive pathways between desired nitration and undesired oxidation.

Figure 1: Competitive reaction pathways showing the high risk of C9 oxidation (red nodes) during the nitration of fluorene.

Troubleshooting Guide (FAQ Format)

Issue 1: "My product has a carbonyl peak (1720-1740 cm⁻¹) in IR spectroscopy."

Diagnosis: C9 Oxidation (Formation of Tetranitrofluorenone).

Cause: The use of mixed acid (HNO₃/H₂SO₄) at elevated temperatures or prolonged reaction times oxidizes the methylene bridge (

-

Reduce Temperature: Nitration at the 4 and 5 positions requires energy, but heat promotes oxidation. Maintain reaction temperature strictly below 60°C if possible, though this may stall the reaction at the trinitro stage.

-

Alternative Route: It is often chemically superior to synthesize 2,4,5,7-tetranitrofluorenone first (letting oxidation happen) and then selectively reduce the ketone back to the methylene group using mild reducing agents (e.g., HI/Red Phosphorus or NaBH₄ with careful pH control), although nitro-group reduction is a risk.

-

Purification: The ketone (TeNF) is generally less soluble in acetic acid than the fluorene. Recrystallize from glacial acetic acid to separate.

Issue 2: "I am isolating a mixture of trinitro- and tetranitro- species."

Diagnosis: Incomplete Nitration (The "Kinetic Stall"). Cause: The nitro groups at positions 2 and 7 are strongly electron-withdrawing, deactivating the ring. Introducing the 3rd and 4th nitro groups (positions 4 and 5, or 3 and 6) is kinetically difficult. Technical Insight: The "pseudo-ortho" effect makes the 4,5-positions accessible, but the reaction rate is orders of magnitude slower than the initial nitration. Corrective Action:

-

Fuming Nitric Acid: Ensure you are using 90%+ fuming HNO₃ (Red Fuming Nitric Acid). Standard 65-70% acid is insufficient for tetranitration.

-

Time Extension: The final nitration step often requires 8–12 hours of standing after the addition is complete [1].

Issue 3: "The melting point is depressed (below 250°C) even after recrystallization."

Diagnosis: Regioisomer Contamination (2,3,6,7-isomer myth).

Expertise Note: Historically, literature suggested the formation of 2,3,6,7-tetranitrofluorene. However, structural studies have confirmed that the product of direct nitration is almost exclusively the 2,4,5,7-isomer due to the meta-directing influence of the nitro groups at 2 and 7 [1].

Real Contaminant: The likely contaminant is 2,4,7-trinitrofluorene or the oxidized ketone .

Validation: Run HPLC or high-field NMR. The C9 protons of the fluorene appear as a singlet around

Impurity Profile & Data Tables

The following table summarizes the physicochemical properties of the target versus its primary impurities to aid in identification.

| Compound | Structure | C9 Status | Color | Melting Point | IR Signature (C=O) |

| 2,4,5,7-Tetranitrofluorene | Target | Pale Yellow | ~255°C (dec) | Absent | |

| 2,4,5,7-Tetranitrofluorenone | Major Impurity | Yellow/Green | 253–254°C [1] | Strong (~1730 cm⁻¹) | |

| 2,4,7-Trinitrofluorene | Intermediate | Yellow | 158–160°C | Absent | |

| 2,7-Dinitrofluorenone | Impurity | Yellow | 290°C | Strong |

Validated Protocol: Minimizing Side Reactions

Note: This protocol assumes the user intends to isolate the fluorene (CH2). If the ketone is acceptable, standard vigorous nitration is preferred.

Step 1: Controlled Nitration

To minimize oxidation, the reaction must be run in stages.

-

Dissolution: Dissolve fluorene in glacial acetic acid (not sulfuric acid initially).

-

First Stage (Mono/Di): Add concentrated HNO₃ dropwise at 0°C.

-

Second Stage (Tetra): Only after the initial exotherm subsides, add the mixture to a pre-cooled solution of Fuming HNO₃ and H₂SO₄.

-

Quenching: Pour onto crushed ice. Do not boil. Boiling water workups promote the oxidation of the C9 position in the presence of residual acid.

Step 2: Purification (The "Newman-Lutz" Modification)

If the ketone (TeNF) is present, it forms a solid solution with the fluorene that is difficult to break.

-

Recrystallization: Use Acetic Acid + Acetic Anhydride .[1] The anhydride helps scavenge water, which can catalyze further oxidation during the heating step [1].

-

Drying: Vacuum dry at 80°C. Avoid air drying at high temps, which can lead to surface oxidation.

Decision Tree for Impurity Analysis

Figure 2: Logical flow for identifying impurities based on spectral and physical data.

References

-

Woolfolk, E. O., & Orchin, M. (1948). 2,4,7-Trinitrofluorenone .[1][2][3] Organic Syntheses, 28, 91. (Note: Describes the nitration behavior and the oxidation risks associated with fluorene derivatives).

-

Newman, M. S., & Lutz, W. B. (1956). 2,4,5,7-Tetranitrofluorenone .[1][3][4][5][6] Journal of the American Chemical Society, 78(11), 2469-2473. (Establishes the 2,4,5,7-regioselectivity over the incorrectly reported 2,3,6,7-isomer).

-

Bhattacharya, R. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. (Mechanistic background on benzylic oxidation side reactions).

-

Ben-Gurion University. (2002). Crystal structure of 2,4,5,7-tetranitrofluorene . (Verification of the existence and structure of the non-oxidized fluorene).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Cocrystals of 2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile and 2,4,5,7-tetranitrofluoren-9-one with chlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4,5,7-TETRANITRO-9-FLUORENONE | 746-53-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

improving yield and purity of 2,4,5,7-tetranitro-9H-fluorene

This guide serves as a specialized technical resource for the synthesis, purification, and troubleshooting of 2,4,5,7-tetranitro-9H-fluorene (often abbreviated as TENFH₂ to distinguish it from the ketone derivative).[1]

Note on Nomenclature: In literature, "TNF" typically refers to 2,4,7-trinitrofluorenone.[1][2] The target molecule here is the tetranitro variant with a methylene bridge (

Part 1: Synthesis Optimization & Core Protocol

The synthesis of 2,4,5,7-tetranitro-9H-fluorene is a challenging electrophilic aromatic substitution.[1] The deactivating nature of the first three nitro groups makes the introduction of the fourth nitro group (at the 5-position) kinetically difficult, often requiring forcing conditions that risk oxidizing the 9-position to the fluorenone (TENF).

Optimized Synthesis Workflow

-

Precursor: 9H-Fluorene (High purity, >98%)[1]

-

Reagents: Fuming Nitric Acid (90-98%,

), Concentrated Sulfuric Acid ( -

Key Mechanism: The reaction proceeds via sequential nitration. The 2- and 7-positions react first, followed by the 4-position.[1] The 5-position is the final, most difficult target due to steric and electronic hindrance.[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 9H-fluorene in glacial acetic acid (AcOH) at 50°C. Why: AcOH moderates the initial exotherm and prevents charring.

-

Primary Nitration: Add concentrated

dropwise, followed by fuming -

Forcing Step (The Tetranitro Critical Phase):

-

Raise temperature to 60–70°C (Do not exceed 80°C to minimize C9 oxidation).

-

Add excess fuming

(approx. 10–12 equivalents total). -

Maintain reaction for 4–6 hours .

-

-

Quenching: Pour mixture onto crushed ice. The crude TENFH₂ precipitates as a yellow-brown solid.

-

Filtration: Wash with copious water until filtrate is neutral (pH 7).

Part 2: Troubleshooting & FAQs (Q&A)

Q1: My product analysis (NMR/TLC) shows a mixture of trinitro- and tetranitro-fluorene. How do I push the reaction to completion?

Diagnosis: Incomplete nitration at the 5-position. This is the "kinetic wall" of the synthesis. Corrective Action:

-

Acid Strength: Ensure you are using fuming nitric acid (

). Standard concentrated nitric acid (65-70%) lacks the nitronium ion ( -

Oleum Boost: Add 20% Oleum (fuming sulfuric acid) during the forcing step. The

scavenges water, shifting the equilibrium to maximize -

Temperature: Increase the hold temperature to 75°C, but monitor strictly for gas evolution (red

fumes indicate oxidative breakdown).

Q2: I am seeing a significant peak at ~183 ppm in C NMR (Carbonyl). Did I make the fluorenone?

Diagnosis: Yes, you have oxidized the methylene bridge (

-

Reaction temperature too high (>90°C).

-

Prolonged exposure to nitric acid without temperature control. Purification Strategy: TENFH₂ (fluorene) and TENF (fluorenone) have different solubilities.[2]

-

Recrystallization: Recrystallize the crude mixture from Glacial Acetic Acid . TENFH₂ is less soluble and will crystallize out first upon cooling.

-

Chemical Reduction (Salvage): If yield is critical, you can attempt a mild reduction of the ketone back to the methylene using

(hydroiodic acid/red phosphorus), though this is messy with nitro groups present. Recommendation: Optimize the nitration temperature instead.

Q3: The crude product is a sticky, dark tar.[1] How do I recover the solid?

Diagnosis: Polymerization or "tarring" due to thermal runaway or impurities in the starting fluorene. Protocol:

-

Trituration: Sonicate the tar in cold methanol or ethanol . The polynitrofluorenes are generally insoluble in cold alcohols, while phenolic/tarry byproducts will dissolve.[1]

-

Solvent Switch: If recrystallizing, avoid acetone (can form adducts).[1] Use Nitromethane or Acetic Acid/DMF (9:1) mixtures.

Part 3: Visualization & Data

Workflow Diagram: Synthesis & Purification

Figure 1: Critical decision pathways in the nitration of fluorene. Temperature control is the primary variable preventing oxidation to the ketone.

Solubility & Yield Data Table

| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability for Recrystallization |

| Glacial Acetic Acid | Low | High | Excellent (High recovery yield) |

| DMF | High | Very High | Poor (Loss of yield, hard to dry) |

| Acetone | Moderate | High | Avoid (Forms Janovsky complexes with nitro groups) |

| Nitromethane | Moderate | High | Good (Produces high purity crystals) |

Part 4: Characterization Standards

To validate your product, compare against these standard metrics:

-

Melting Point:

-

H NMR (DMSO-d₆):

-

Look for the methylene singlet (

) at -

Absence of this peak suggests oxidation to the ketone (fluorenone).

-

Aromatic protons will appear downfield (

ppm) due to the strong electron-withdrawing nitro groups.

-

References

-

Synthesis and Oxidation Pathways

-

Nitration Mechanisms & Conditions

-

General Fluorenone/Fluorene Nitration Protocols

Sources

degradation pathways of 2,4,5,7-tetranitro-9H-fluorene under experimental conditions

Technical Support Center: 2,4,5,7-Tetranitro-9H-fluorene (TNF) Stability & Handling

Introduction: The "Achilles' Heel" of TNF

Welcome to the technical support hub for 2,4,5,7-tetranitro-9H-fluorene (TNF). While TNF is a robust electron acceptor widely used in charge-transfer complexes (CTCs) and organic electronics, it possesses a specific structural vulnerability: the C9 methylene bridge .